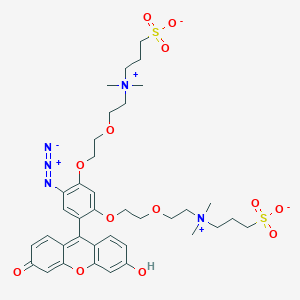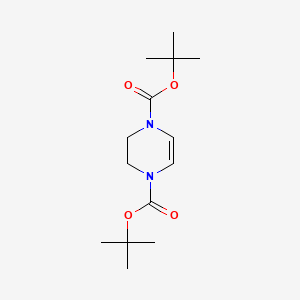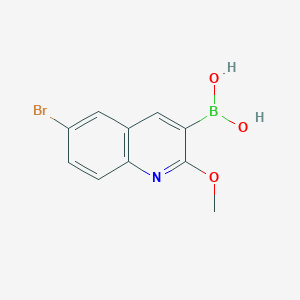
4,6-Difluoropyridine-2-carboxylic acid;sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,6-difluoropyridine-2-carboxylate is a chemical compound with the CAS Number: 2173991-61-0 . It has a molecular weight of 181.07 and its IUPAC name is sodium 4,6-difluoropicolinate .
Molecular Structure Analysis
The InChI code for Sodium 4,6-difluoropyridine-2-carboxylate is 1S/C6H3F2NO2.Na/c7-3-1-4 (6 (10)11)9-5 (8)2-3;/h1-2H, (H,10,11);/q;+1/p-1 . This indicates the presence of sodium, fluorine, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis
Sodium 4,6-difluoropyridine-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
4,6-Difluoropyridine-2-carboxylic acid;sodium salt has a wide range of applications in scientific research and development. It has been used in the synthesis of organic compounds, including pharmaceuticals and dyes, as well as in the development of new drugs. Additionally, this compound has been used in the study of enzyme kinetics, in the development of new catalysts, and in the study of protein structure and function.
Wirkmechanismus
The mechanism of action of 4,6-Difluoropyridine-2-carboxylic acid;sodium salt is not yet fully understood. However, it is believed that the fluorinated pyridine-2-carboxylic acid moiety of this compound is responsible for its unique properties. This moiety is thought to interact with proteins and enzymes, enabling the molecule to act as a catalyst or inhibitor in various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, and it has been used to study the effects of drugs on the central nervous system. Additionally, this compound has been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-Difluoropyridine-2-carboxylic acid;sodium salt has several advantages for use in lab experiments and research applications. It is relatively easy to synthesize, and it has a wide range of applications in scientific research and development. Additionally, this compound is relatively inexpensive, making it a cost-effective option for use in lab experiments. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is not very stable and can decompose over time. Additionally, it can be toxic if mishandled or if it comes into contact with certain chemicals.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4,6-Difluoropyridine-2-carboxylic acid;sodium salt in research and development. It could be used in the development of new drugs or in the study of enzyme kinetics. Additionally, this compound could be used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. Furthermore, this compound could be used in the development of new catalysts, or in the study of protein structure and function. Finally, this compound could be used to synthesize organic compounds, such as pharmaceuticals and dyes.
Synthesemethoden
The synthesis of 4,6-Difluoropyridine-2-carboxylic acid;sodium salt is relatively simple and can be accomplished using a few basic steps. First, pyridine-2-carboxylic acid is reacted with a fluorinating agent, such as fluorine gas, to produce the fluorinated pyridine-2-carboxylic acid. This intermediate can then be reacted with sodium hydroxide to form the desired product, sodium 4,6-difluoropyridine-2-carboxylate. This process can be carried out in a single-step reaction or in a multi-step reaction, depending on the desired purity of the final product.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4,6-difluoropyridine-2-carboxylate involves the reaction of 4,6-difluoropyridine-2-carboxylic acid with sodium hydroxide.", "Starting Materials": [ "4,6-difluoropyridine-2-carboxylic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4,6-difluoropyridine-2-carboxylic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Sodium 4,6-difluoropyridine-2-carboxylate." ] } | |
CAS-Nummer |
2173991-61-0 |
Molekularformel |
C6H3F2NNaO2 |
Molekulargewicht |
182.08 g/mol |
IUPAC-Name |
sodium;4,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C6H3F2NO2.Na/c7-3-1-4(6(10)11)9-5(8)2-3;/h1-2H,(H,10,11); |
InChI-Schlüssel |
GNCVJXMMRSPEEF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(N=C1C(=O)[O-])F)F.[Na+] |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)F)F.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)


![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)



![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)



